6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one
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Description
6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound with the CAS Number: 263896-33-9 . It has a molecular weight of 304.97 . The IUPAC name for this compound is 6,8-dibromo-2,3-dihydro-4(1H)-quinolinone . It is stored under normal room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research . The synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles have been discussed .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7Br2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is stored under inert gas and is sensitive to air .Safety and Hazards
Future Directions
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, a related class of compounds, make them valuable in drug research and development . Hence, it can be inferred that 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one and its derivatives may also hold potential for future research and development in the field of medicinal chemistry.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-bromoacetophenone", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "4-hydroxy-2,3,5,6-tetraiodoquinoline" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-phenylethanone by reacting 2-bromoacetophenone with ethyl acetoacetate in the presence of ammonium acetate and sodium ethoxide.", "Step 2: Cyclization of 2-bromo-1-phenylethanone with sulfuric acid to form 6-bromo-1,2,3,4-tetrahydroquinolin-4-one.", "Step 3: Bromination of 6-bromo-1,2,3,4-tetrahydroquinolin-4-one with sodium nitrite and hydrochloric acid to form 6-bromo-1,2,3,4-tetrahydroquinolin-4-ol.", "Step 4: Acetylation of 6-bromo-1,2,3,4-tetrahydroquinolin-4-ol with acetic anhydride to form 6-acetoxy-1,2,3,4-tetrahydroquinolin-4-ol.", "Step 5: Bromination of 6-acetoxy-1,2,3,4-tetrahydroquinolin-4-ol with sodium nitrite and hydrochloric acid to form 6-bromo-8-acetoxy-1,2,3,4-tetrahydroquinolin-4-ol.", "Step 6: Hydrolysis of 6-bromo-8-acetoxy-1,2,3,4-tetrahydroquinolin-4-ol with sodium hydroxide to form 6-bromo-8-hydroxy-1,2,3,4-tetrahydroquinolin-4-one.", "Step 7: Iodination of 6-bromo-8-hydroxy-1,2,3,4-tetrahydroquinolin-4-one with 4-hydroxy-2,3,5,6-tetraiodoquinoline and sulfuric acid to form 6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one." ] } | |
CAS No. |
263896-33-9 |
Molecular Formula |
C9H7Br2NO |
Molecular Weight |
305 |
Purity |
95 |
Origin of Product |
United States |
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